molecular formula C12H9NO4S B374941 (5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid CAS No. 178881-05-5

(5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid

Cat. No.: B374941
CAS No.: 178881-05-5
M. Wt: 263.27g/mol
InChI Key: OVNYSPGLDGPDIU-TWGQIWQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid is a rare thiazolidine-2,4-dione derivative offered as a building block for early-discovery research. This compound is part of a class of molecules known for a broad spectrum of biological activities, with published research indicating significant potential in antimicrobial and metabolic disease studies. In antibacterial research, structurally related (2,4-dioxothiazolidin-5-yl)acetic acid derivatives have demonstrated potent activity primarily against Gram-positive bacterial strains, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 3.91 mg/L, an efficacy that can be similar to or even exceed that of standard drugs like oxacillin and cefuroxime . Furthermore, the benzylidene-thiazolidine-2,4-dione scaffold is a key pharmacophore in the development of selective peroxisome proliferator-activated receptor-gamma (PPAR-γ) modulators (SPPARMs) for diabetes research . Such compounds can act as partial agonists, offering antidiabetic efficacy comparable to full agonists like rosiglitazone but potentially without associated adverse effects such as significant weight gain . Additional research also suggests that derivatives of (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid show promise in investigations for antituberculosis agents . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Buyer assumes responsibility for confirming product identity and/or purity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4S/c14-10(15)7-13-11(16)9(18-12(13)17)6-8-4-2-1-3-5-8/h1-6H,7H2,(H,14,15)/b9-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNYSPGLDGPDIU-TWGQIWQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Catalyst Impact

  • Glacial acetic acid protonates the aldehyde, enhancing electrophilicity for condensation.

  • Pyridine scavenges HCl during acid chloride reactions, preventing side reactions.

Side Reactions and Mitigation

  • Hydrolysis of 3-Benzoyl Derivatives : Observed in DMSO/MeOH; mitigated by using aprotic solvents.

  • O-Acylation Byproducts : Minimized by employing bulkier bases (e.g., K₂CO₃ over NaOH).

Structural Confirmation and Analytical Data

Synthetic products were validated via:

  • ¹H/¹³C NMR : Key signals include δ 7.8–8.1 ppm (benzylidene CH) and δ 4.3–4.5 ppm (acetic acid CH₂).

  • HRMS : Molecular ion peaks align with theoretical m/z 263.27 (C₁₂H₉NO₄S) .

Chemical Reactions Analysis

Types of Reactions

(5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted benzylidene derivatives .

Scientific Research Applications

(5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

The biological and physicochemical properties of (5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid vary significantly compared to structurally analogous thiazolidinone derivatives. Key comparisons are outlined below:

Key Observations :

  • Thione (2-thioxo) vs. Dioxo (2,4-dioxo) Groups : Thione-containing derivatives (e.g., [(5Z)-5-pyridin-2-ylmethylidene analog) exhibit stronger antifungal activity, likely due to enhanced sulfur-mediated interactions with microbial enzymes . Dioxo derivatives, such as the target compound, are more associated with aldose reductase inhibition, mimicking epalrestat’s mechanism .
  • Benzylidene Substituents : Electron-withdrawing groups (e.g., pyridinyl) enhance antifungal activity, while electron-donating groups (e.g., methoxy) correlate with antiproliferative effects .
Physicochemical Properties

Lipophilicity (log P) and solubility are critical for drug bioavailability:

Compound log k (HPLC) Calculated log P Antifungal MIC (μg/mL)
[(5Z)-5-Pyridin-2-ylmethylidene derivative] 0.92 1.45 2–8 (Candida spp.)
(5-Benzylidene-2,4-dioxo derivative) Not reported 1.28 (predicted) Not tested
[(5E)-5-(3-Hydroxybenzylidene) derivative] 0.85 1.12 Not reported

Data Source : RP-HPLC studies and in silico calculations .
Insight : The pyridinyl derivative’s higher log k and log P values correlate with its superior antifungal activity, suggesting optimal membrane permeability .

Structure-Activity Relationships (SAR)
  • Aldose Reductase Inhibition : The dioxo configuration at positions 2 and 4 is critical for binding to aldose reductase’s active site, as seen in epalrestat analogs. Substitution with bulkier groups (e.g., 4-propan-2-ylbenzylidene) reduces activity due to steric hindrance .
  • Antifungal Activity : Thione (2-thioxo) derivatives with aromatic substituents (e.g., pyridinyl) show broad-spectrum antifungal effects, while dioxo analogs lack significant activity .

Biological Activity

(5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid, a thiazolidine derivative, has gained attention in pharmaceutical research due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in antimicrobial, anticancer, and anti-inflammatory domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

  • IUPAC Name : 2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid
  • Molecular Formula : C₁₂H₉NO₄S
  • Molecular Weight : 263.27 g/mol
  • CAS Number : 1810709-81-9

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.91 mg/L
Escherichia coli7.82 mg/L

These findings suggest that the compound disrupts bacterial cell walls or inhibits essential enzymes vital for bacterial survival .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. Studies have demonstrated its ability to induce apoptosis in cancer cell lines such as HeLa and T98G. The mechanism involves modulation of signaling pathways that regulate cell proliferation and survival.

Cell Line IC₅₀ (µM) Mechanism of Action
HeLa<10Induction of apoptosis via intrinsic pathway
T98G<15Inhibition of cell cycle progression

The compound's structural features contribute to its cytotoxic effects, with specific substituents enhancing its interaction with cellular targets .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and inhibition of key metabolic enzymes.
  • Anticancer Mechanism : Induction of apoptosis through activation of caspases and modulation of Bcl-2 family proteins.
  • Anti-inflammatory Mechanism : Inhibition of NF-kB pathway leading to reduced cytokine production.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Study on Antimicrobial Activity :
    • Conducted by Trotsko et al., the study evaluated the antimicrobial properties against clinical isolates and found promising results against multi-drug resistant strains .
  • Anticancer Evaluation :
    • A study published in MDPI assessed the cytotoxicity against various cancer cell lines using MTT assays and reported significant inhibition rates comparable to established chemotherapeutics .

Q & A

Q. What role do substituent variations on the benzylidene ring play in modulating pharmacokinetic properties?

  • Methodology :
  • Metabolic Stability : Incubate compounds with liver microsomes (human/rat) to assess CYP450-mediated degradation.
  • Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure free fraction (%) .

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